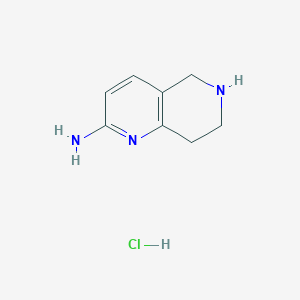

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

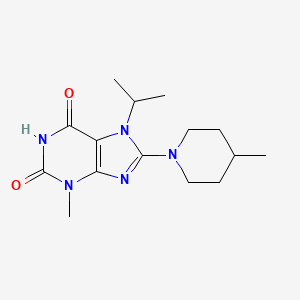

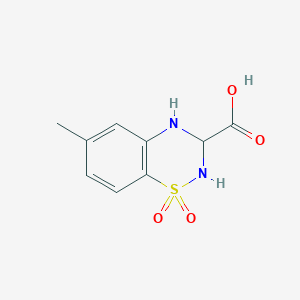

“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H11N3. It is a derivative of the 1,6-naphthyridine family . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1,6-naphthyridine derivatives, which includes “this compound”, often relies on efficient double Sonogashira reactions of dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “this compound”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “this compound” include a boiling point of 323.9±42.0 °C and a density of 1.167±0.06 g/cm3. The compound has a pKa value of 7.80±0.20 .科学的研究の応用

Hydrogen Bonding and Supramolecular Architecture

Studies have explored the hydrogen bonding capabilities of compounds similar to 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride, demonstrating their potential in forming supramolecular architectures. For instance, hydrogen bonded supramolecular architectures have been prepared using related naphthyridine compounds and various acidic compounds, indicating the role these substances play in binding with acidic compounds through strong and weak hydrogen bonds. This understanding contributes to the field of crystal engineering and design of functional materials (Jin et al., 2010), (Jin et al., 2011).

Reactivity and Chemical Transformations

The reactivity of structurally related naphthyridine derivatives has been a subject of interest, with studies examining the conditions under which mono- and di-amino-substituted derivatives can be obtained. This research is crucial for understanding the synthetic versatility and potential applications of naphthyridine derivatives in chemical synthesis (Sirakanyan et al., 2014).

Antimicrobial and Antimalarial Applications

Research into naphthyridine derivatives has also extended into the biomedical field, with studies investigating their antimicrobial and antimalarial potential. For instance, certain naphthyridine compounds have been synthesized and tested for in vitro antimalarial activity, showing promising results against Plasmodium falciparum strains. This highlights the potential of naphthyridine derivatives as scaffolds for developing new antimalarial agents (Görlitzer et al., 2006).

Supramolecular Salts and Organic Acid Complexes

Further exploration into the interaction of naphthyridine derivatives with organic acids has led to the formation of various supramolecular salts. These studies showcase the ability of naphthyridine compounds to form stable complexes with acids, facilitated by classical hydrogen bonds and other non-covalent interactions. Such research is crucial for the development of new materials with potential applications in catalysis, separation, and sensing technologies (Jin et al., 2011).

Photoluminescent Properties

The investigation of photoluminescent properties in naphthyridine derivatives opens up possibilities for their use in optoelectronic devices. Studies on complexes involving naphthyridine derivatives have revealed interesting photoluminescent behaviors, suggesting their potential utility in the development of new luminescent materials (Zuo et al., 2003).

作用機序

While the specific mechanism of action for “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” is not mentioned in the search results, it’s worth noting that many 1,6-naphthyridines exhibit a variety of biological activities, which suggests that this compound may also have potential biological applications .

Safety and Hazards

The safety information available for “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2,(H2,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBKMEXKRGKXTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2651310.png)

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)

methanone](/img/structure/B2651330.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)